Benzyl (R)-3-hydroxybutanoate
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Overview
Description
Benzyl ®-3-hydroxybutanoate: is an organic compound that belongs to the class of esters. It is derived from the esterification of benzyl alcohol and ®-3-hydroxybutanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Additionally, it has applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl ®-3-hydroxybutanoate can be synthesized through the esterification of benzyl alcohol with ®-3-hydroxybutanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the catalyst, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl ®-3-hydroxybutanoate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in Benzyl ®-3-hydroxybutanoate can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group in Benzyl ®-3-hydroxybutanoate can participate in nucleophilic substitution reactions. For example, it can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Benzyl ®-3-hydroxybutanoic acid.
Reduction: Benzyl ®-3-hydroxybutanol.
Substitution: Benzyl halides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzyl ®-3-hydroxybutanoate is used as an intermediate in the synthesis of various complex organic molecules. Its ester group can be easily transformed into other functional groups, making it a versatile building block in organic synthesis.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for studying the activity of esterases and lipases.
Medicine:
Pharmaceuticals: Benzyl ®-3-hydroxybutanoate is explored for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry:
Fragrance Industry: Due to its pleasant aroma, Benzyl ®-3-hydroxybutanoate is used as a fragrance ingredient in perfumes and cosmetics.
Mechanism of Action
Molecular Targets and Pathways:
Enzymatic Hydrolysis: In biological systems, Benzyl ®-3-hydroxybutanoate can be hydrolyzed by esterases to produce benzyl alcohol and ®-3-hydroxybutanoic acid. These products can then participate in various metabolic pathways.
Receptor Binding: The compound may interact with olfactory receptors in the nasal epithelium, contributing to its fragrance properties.
Comparison with Similar Compounds
Benzyl Acetate: Similar to Benzyl ®-3-hydroxybutanoate, benzyl acetate is an ester with a pleasant aroma. it is derived from acetic acid instead of ®-3-hydroxybutanoic acid.
Benzyl Benzoate: Another ester with a benzyl group, benzyl benzoate is used in the fragrance industry and as a topical medication for treating scabies and lice.
Uniqueness:
Chirality: Benzyl ®-3-hydroxybutanoate contains a chiral center, making it optically active. This chirality can influence its interactions with biological molecules and receptors, distinguishing it from non-chiral esters like benzyl acetate and benzyl benzoate.
Properties
CAS No. |
88280-53-9 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
benzyl (3R)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H14O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
VIQYYDLSPZAIJW-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(CC(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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